molecular formula C16H23NO3 B6227335 TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ CAS No. 1008517-85-8

TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+

Cat. No.: B6227335
CAS No.: 1008517-85-8
M. Wt: 277.36 g/mol
InChI Key: HENHYLNSPULWHJ-UHFFFAOYSA-N
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Description

TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ is a complex organic compound featuring a tert-butyl group, a hydroxyethyl group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the Hydroxyethyl Group: This step often involves the alkylation of the tetrahydroisoquinoline with an appropriate hydroxyethyl halide under basic conditions.

    Addition of the Tert-Butyl Group: The tert-butyl group is usually introduced via a tert-butyl esterification reaction, where the carboxylic acid group of the tetrahydroisoquinoline derivative reacts with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of aldehydes or ketones.

    Reduction: The compound can be reduced to modify the tetrahydroisoquinoline core or the hydroxyethyl group.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ serves as a versatile intermediate for the construction of complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and natural products.

Biology

The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used to probe the activity of enzymes involved in the metabolism of isoquinoline derivatives.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets suggests applications in drug development, particularly for neurological and cardiovascular diseases.

Industry

In the industrial sector, TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ can be used as a building block for the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the tetrahydroisoquinoline core can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline: Shares the core structure but lacks the tert-butyl and hydroxyethyl groups.

    6-Hydroxyethyl Tetrahydroisoquinoline: Similar but without the tert-butyl group.

    Tert-Butyl Tetrahydroisoquinoline: Lacks the hydroxyethyl group.

Uniqueness

TERT-BUTYL 6-(2-HYDROXYETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLAT+ is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butyl and hydroxyethyl groups allows for a broader range of chemical transformations and interactions with biological targets compared to its simpler analogs.

Properties

CAS No.

1008517-85-8

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 6-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-8-6-13-10-12(7-9-18)4-5-14(13)11-17/h4-5,10,18H,6-9,11H2,1-3H3

InChI Key

HENHYLNSPULWHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CCO

Purity

95

Origin of Product

United States

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